molecular formula C8H10FNO B1314891 Benzenemethanamine, 3-fluoro-N-methoxy- CAS No. 543730-70-7

Benzenemethanamine, 3-fluoro-N-methoxy-

Cat. No. B1314891
CAS RN: 543730-70-7
M. Wt: 155.17 g/mol
InChI Key: UZIVOFAFIGZNQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, 3-fluoro-N-methoxy- can be viewed using Java or Javascript . The molecular weight is 125.1435 .

Safety and Hazards

The safety data sheet for Benzenemethanamine, 3-fluoro-N-methoxy- can be viewed and downloaded for free at Echemi.com . This would provide detailed information on its safety and hazards.

properties

IUPAC Name

1-(3-fluorophenyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIVOFAFIGZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478549
Record name BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 3-fluoro-N-methoxy-

CAS RN

543730-70-7
Record name BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reduction 3-fluorobenzaldehyde O-methyloxime with sodium cyanoborohydride as described in the preparation of compound 3-B gave the title hydroxylamine as a clear oil (60% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.50 (3H, s, OCH3), 4.04 (2H, s, NCH2), 5.75 (1H, broad s, NH), 6.95-7.32 (4H, m, aromatics). The hydrochloride salt was obtained as a white solid: mp 130-131° C. (dec.). Anal. calcd for C8H10FNO—HCl: C, 50.14; H, 5.78; N, 7.31. Found: C, 50.10; H, 5.73; N, 7.38.
Name
3-fluorobenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

Reduction 3-fluorobenzaldehyde O-methyloxime with sodium cyanoborohydride as described in the preparation of Compounds 44-A and 44-B gave the title hydroxylamine as a clear oil (60% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 3.50 (3H, s, OCH3), 4.04 (2H, s, NCH2), 5.75 (1H, broad s, NH), 6.95–7.32 (4H, m, aromatics). The hydrochloride salt was obtained as a white solid: mp 130–131° C. (dec.). Anal. calcd for C8H10FNO—HCl: C, 50.14; H, 5.78; N, 7.31. Found: C, 50.10; H, 5.73; N, 7.38.
Name
3-fluorobenzaldehyde O-methyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compounds 44-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
44-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

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